molecular formula C10H6N8O B5176043 7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5176043
M. Wt: 254.21 g/mol
InChI Key: FAHYFQWNELQDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the fused heterocyclic class, featuring a pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one core substituted with a 1H-1,2,4-triazol-3-yl group at position 5. The structure combines a pyridine ring fused with a triazolopyrimidinone system, further modified by the triazole substituent. It is commercially available (Catalog Number: QY-7030) with 95% purity, though its applications are restricted to research .

Properties

IUPAC Name

11-(1H-1,2,4-triazol-5-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N8O/c19-8-6-3-11-9-13-5-15-18(9)7(6)1-2-17(8)10-12-4-14-16-10/h1-5H,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHYFQWNELQDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound features a complex structure that includes multiple triazole and pyrimidine rings. Its unique arrangement contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. The following sections detail the findings from several studies regarding its biological activities.

Anticancer Activity

Several studies have evaluated the anticancer effects of 7-(1H-1,2,4-triazol-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one against different cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • A study reported the synthesis of derivatives of this compound and tested their cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for some derivatives were found to be significantly lower than those of standard drugs like doxorubicin. For instance:
      • Compound 10e : IC50 = 14.5 μM (MCF-7)
      • Compound 10b : IC50 = 19.4 μM (MCF-7) .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound binds effectively to key targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are critical in cancer cell proliferation. The binding energies observed were favorable (-11.46 kcal/mol for compound 10b) .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity appears to involve the inhibition of critical pathways associated with tumor growth and survival. The presence of the triazole moiety is suggested to enhance binding affinity toward target proteins involved in cancer progression .

Other Biological Activities

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory effects through modulation of cytokine production .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against MCF-7, HCT-116 ,
Molecular DockingEffective binding to EGFR and PI3K ,
AntimicrobialActivity against bacterial strains
Anti-inflammatoryModulation of cytokine production

Scientific Research Applications

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cell cycle regulation, particularly targeting the Monopolar Spindle 1 (MPS1) kinase. Inhibition of MPS1 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Antimicrobial Properties

Studies have indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains. The triazole moiety is particularly noted for its ability to disrupt microbial cell wall synthesis . This suggests potential applications in developing new antibiotics.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, focusing on its interaction with various biological targets. Its ability to inhibit enzymes like cyclin-dependent kinases (CDKs) has been documented, providing insights into its role as a biochemical probe .

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve interactions with specific amino acid residues in target proteins. Understanding these interactions can lead to the design of more potent derivatives with improved selectivity and efficacy .

Agrochemical Development

Research has explored the use of this compound in agrochemicals due to its potential as a fungicide. Its structural similarity to known fungicides allows it to be investigated for efficacy against plant pathogens .

Study 1: Anticancer Efficacy

In a study published by ACS Publications, researchers synthesized various derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and evaluated their anticancer activity. The results indicated that certain modifications significantly enhanced potency against breast cancer cell lines .

Study 2: Antimicrobial Activity

Another study highlighted the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a lead structure for developing new antibacterial agents .

Comparison with Similar Compounds

Structural Variations and Substituents

Key analogs differ in substituents, fused ring systems, and functional groups. Below is a comparative analysis:

Compound Name (Structure) Substituents/Modifications Molecular Formula Molecular Weight Biological Activity/Notes Synthesis Method (Reference)
Target Compound 7-(1H-1,2,4-triazol-3-yl) Not explicitly reported - No reported bioactivity Not detailed in evidence
2-Amino-6-(3-chlorobenzyl)-5-hexyltriazolo[1,5-a]pyrimidin-7(4H)-one () 3-chlorobenzyl, hexyl, amino substituents C19H22ClN5O 379.87 g/mol Pharmacologically evaluated (unspecified) Cyclocondensation with BMIM-PF6
7-Amino-8-methyl-5-(5-methylfuran-2-yl)pyrimido[5,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one () 5-methylfuran-2-yl, amino, methyl groups C15H13N7O2 331.31 g/mol Anti-ulcer agent (encapsulated with Se NPs) Reflux with hydrazine hydrate
3-(2-Hydroxyphenyl)-7-methyl-1-phenyltriazolo[4,3-a]pyrimidin-5(1H)-one () 2-hydroxyphenyl, methyl, phenyl groups C18H14N4O2 318.33 g/mol Characterized (IR, NMR, MS) Not detailed
8-Methyl-7-(4-trifluoromethoxyphenyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one () 8-methyl, 4-trifluoromethoxyphenyl C16H10F3N5O2 361.28 g/mol Commercially available ($8–$11/g) Not detailed
7-Hydroxypyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one (QY-7030, ) Hydroxyl group at position 7 C9H5N5O2 227.17 g/mol 95% purity, research use only Not detailed
2-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one () Thieno-fused system, phenyl, methyl groups C17H12N6OS 356.38 g/mol Synthesized via ZnCl2/TEA catalysis Reflux with 3-amine-1H-triazole

Pharmacological and Functional Insights

  • Anti-Ulcer Activity: The 5-methylfuran-2-yl derivative () demonstrated efficacy as an anti-ulcer agent when encapsulated with selenium nanoparticles .
  • Commercial Availability : Derivatives like the 8-methyl-7-(4-trifluoromethoxyphenyl) analog () are marketed for research, emphasizing industrial interest in this chemical class .

Key Challenges and Limitations

  • Bioactivity Gaps : The target compound lacks reported pharmacological data, unlike analogs with demonstrated anti-ulcer or antimicrobial activities.
  • Structural Complexity: Thieno-fused derivatives () require specialized catalysts (e.g., ZnCl2), complicating synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.